molecular formula C6H10ClNO3S B7783973 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B7783973
M. Wt: 211.67 g/mol
InChI Key: RBFSQFYPHHXRMU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a chlorinated sulfone group attached to a tetrahydrothiophene ring, which is further linked to an acetamide group.

Preparation Methods

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The chlorinated sulfone intermediate is then reacted with acetamide under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove the sulfone group or reduce the chlorinated moiety.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in modulating cellular excitability, and the compound’s activation of these channels can influence various physiological processes, including pain perception, heart rate regulation, and neuronal excitability .

Comparison with Similar Compounds

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a sulfone group attached to a tetrahydrothiophene ring but differs in the presence of a pyrazole moiety.

    N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide: Similar in structure but with a propionamide group instead of an acetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c1-4(9)8-6-3-12(10,11)2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSQFYPHHXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CS(=O)(=O)CC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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